Morphine-6-glucuronide (M6G) is a major metabolite of morphine formed through glucuronidation. [, ] It is classified as an opioid and plays a significant role in scientific research as a potent analgesic, exceeding the potency of morphine itself. [, , , ] While rodents metabolize morphine to morphine-3-glucuronide, they do not produce M6G, making them suitable for studying the separate effects of morphine and M6G. [] M6G is of particular interest for its potential as an analgesic with a potentially improved side effect profile compared to morphine. [, , , ]
Force-field and quantum mechanical calculations indicate that M6G, and to a lesser extent morphine-3-glucuronide, can exist in conformational equilibrium between extended and folded forms. [] The extended conformers, with exposed polar groups, are likely highly hydrophilic and predominate in polar media like water. [] Conversely, the folded conformers mask some polar groups, making them more lipophilic and likely to predominate in low polarity media like biological membranes. [] This unexpected lipophilicity contributes to the ability of M6G to cross the blood-brain barrier. []
M6G exerts its analgesic effect through its agonistic action at μ-opioid receptors. [, , , ] It demonstrates a higher binding affinity for μ-opioid receptors than morphine, particularly at the μ1 receptor subtype. [] This higher affinity for μ1 receptors may contribute to the increased analgesic potency of M6G compared to morphine. [] Additionally, M6G exhibits a lower affinity for μ2 receptors, which are associated with respiratory depression and gastrointestinal side effects. [] This may contribute to a potentially improved side effect profile of M6G compared to morphine. []
M6G is a more lipophilic molecule than initially predicted. [] While glucuronides are typically considered highly polar and readily excreted, M6G exhibits lipophilicity comparable to morphine itself. [] This lipophilicity contributes to its ability to cross the blood-brain barrier, explaining its potent analgesic effect despite slow central nervous system penetration. [, , ] The lipophilic nature of M6G also influences its pharmacokinetic profile, resulting in a long delay between plasma concentration and central nervous system effects. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: